molecular formula C17H13ClF2N2OS B2464993 (2-chloro-6-fluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-90-2

(2-chloro-6-fluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2464993
CAS No.: 851865-90-2
M. Wt: 366.81
InChI Key: YVWSIIIJKOMSFG-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key intermediate for the synthesis of more complex molecules. This high-purity reagent features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged structure in drug discovery known for its ability to interact with various biological targets. The molecule is further functionalized with a 2-chloro-6-fluorophenyl group and a (4-fluorobenzyl)thio ether side chain, which are common motifs in active pharmaceutical ingredients. Compounds within this structural class have been investigated for their potential bioactivities, including enzyme inhibition and receptor modulation. Researchers can utilize this building block in the exploration of new therapeutic agents, structure-activity relationship (SAR) studies, and as a precursor in the development of proprietary compound libraries. The presence of the imidazoline ring and the specific halogenated benzyl groups suggests potential for creating targeted inhibitors, though its exact mechanism of action is dependent on the final synthesized derivative. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-13-2-1-3-14(20)15(13)16(23)22-9-8-21-17(22)24-10-11-4-6-12(19)7-5-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWSIIIJKOMSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-6-fluorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a member of a class of biologically active compounds that have garnered attention for their potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into two significant parts: the (2-chloro-6-fluorophenyl) moiety and the (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl) group. This structural combination is hypothesized to enhance biological activity through specific interactions with target proteins.

Molecular Formula: C19H18ClF2N2OS
Molecular Weight: 392.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Viral Replication : Studies have shown that derivatives containing similar structural motifs exhibit significant inhibitory effects against HIV-1. The presence of the 2-chloro and 6-fluoro substitutions has been linked to enhanced antiviral activity, potentially through interference with reverse transcriptase (RT) activity .
  • Anticancer Properties : Compounds with similar imidazole structures have demonstrated cytotoxic effects in various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways associated with cell survival .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes in metabolic disorders or cancers .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of related compounds that share structural similarities with this compound:

CompoundTargetActivityIC50 (μM)Reference
2-Cl-6-F-S-DABOsHIV-1 RTInhibition0.02 - 0.50
4-Fluorobenzyl derivativesCancer cellsCytotoxicity5 - 15
Imidazole derivativesEnzyme inhibitionModerate10 - 30

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of several imidazole derivatives against HIV-1. Among these, compounds featuring the 2-chloro and 6-fluoro substitutions exhibited remarkable potency, with IC50 values in the low nanomolar range against both wild-type and resistant strains of HIV . The structure-activity relationship indicated that modifications at the phenyl ring significantly influenced binding affinity and inhibitory capacity.

Case Study 2: Anticancer Effects

In vitro tests on human cancer cell lines demonstrated that compounds similar to this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures exhibit notable antitumor properties. The presence of electron-donating groups, such as methoxy or halogenated benzyl groups, enhances the cytotoxicity against cancer cell lines.

Case Study:
In a study assessing the efficacy of related compounds on HT29 (colon cancer) and Jurkat (leukemia) cell lines, derivatives showed significant growth inhibition:

CompoundCell Line TestedIC50 (µM)
Compound AHT291.61 ± 1.92
Compound BJurkat1.98 ± 1.22

The results suggest that the structural characteristics of these compounds contribute to their interaction with cellular targets, leading to reduced tumor growth rates.

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant activity in preclinical studies. Modifications in the phenyl group significantly impact the anticonvulsant efficacy, indicating a structure-activity relationship (SAR) that favors specific substitutions.

Case Study:
In evaluating the anticonvulsant effects of thiazole derivatives, it was found that certain substitutions enhanced activity, supporting the notion that structural modifications can optimize therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound A is compared below with structurally related imidazole and triazole derivatives (Table 1).

Table 1: Structural Comparison of Compound A with Analogs
Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
Compound A 4,5-Dihydro-1H-imidazole - 2-Chloro-6-fluorophenyl
- 4-Fluorobenzylthio
Likely cyclocondensation or thioalkylation Flexible core; halogenated aromatic groups enhance lipophilicity
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole Aromatic imidazole - 2-(Trifluoromethyl)phenyl
- 4,5-Diphenyl
Cyclocondensation of aldehydes with diamines Fully aromatic core; strong electron-withdrawing CF₃ group
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Aromatic imidazole - 3-Chloro-4-fluorophenyl
- 2,4,5-Triphenyl
Multi-component condensation High steric bulk; potential for π-π interactions
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole - Sulfonylphenyl
- Difluorophenyl
Thioether formation with α-halogenated ketones Sulfonyl group increases polarity; triazole core enhances metabolic stability
Key Observations:

Halogenation Patterns : The 2-chloro-6-fluorophenyl group in Compound A provides a balanced electron-withdrawing effect, contrasting with the stronger -CF₃ group in the trifluoromethyl analog .

Thioether vs. Sulfonyl : The thioether in Compound A is less polar than sulfonyl groups in triazole analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: The chloro and fluoro substituents in Compound A likely increase its LogP compared to non-halogenated analogs, favoring passive diffusion across biological membranes.
  • Metabolic Stability : Fluorine atoms may mitigate oxidative metabolism, as observed in fluorinated pharmaceuticals .

Potential Bioactivity

While biological data for Compound A is absent in the evidence, structural analogs suggest possible applications:

  • Antimicrobial Activity: Halogenated imidazoles are known for antimicrobial properties due to membrane disruption or enzyme inhibition .
  • Kinase Inhibition : The dihydroimidazole core could act as a hinge-binding motif in kinase inhibitors, similar to reported imidazole-based drugs .

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